molecular formula C16H13ClO3 B1269184 2-Acetyl-4-chlorophenyl 4-methylbenzoate CAS No. 88952-03-8

2-Acetyl-4-chlorophenyl 4-methylbenzoate

Cat. No.: B1269184
CAS No.: 88952-03-8
M. Wt: 288.72 g/mol
InChI Key: OXLMYSSKWQRXCP-UHFFFAOYSA-N
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Description

2-Acetyl-4-chlorophenyl 4-methylbenzoate is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a 2-acetyl-4-chlorophenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-methyl-, 2-acetyl-4-chlorophenyl ester typically involves esterification reactions. One common method is the reaction of 4-methylbenzoic acid with 2-acetyl-4-chlorophenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-chlorophenyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products Formed

    Oxidation: Formation of 4-methylbenzoic acid or 2-acetyl-4-chlorobenzoic acid.

    Reduction: Formation of 4-methylbenzyl alcohol or 2-acetyl-4-chlorophenyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It is used in the production of more complex organic molecules through various chemical reactions such as oxidation, reduction, and substitution. For instance:

  • Oxidation can yield carboxylic acids or ketones.
  • Reduction can produce alcohols.
  • Substitution can lead to the formation of nitro or halogenated derivatives.

Research indicates that 2-Acetyl-4-chlorophenyl 4-methylbenzoate exhibits significant biological activity. It has been studied for its potential antimicrobial properties against various bacterial strains, including Gram-positive bacteria. In vitro studies have shown promising results regarding its effectiveness against pathogens like Candida albicans and other Gram-positive strains .

Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of synthesized compounds derived from this compound, revealing moderate antibacterial effects with varying toxicity levels against aquatic organisms like Daphnia magna.

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties. Preliminary investigations suggest that it may interact with specific biological targets, indicating potential applications in drug development. Its structural characteristics suggest possible anti-inflammatory and antimicrobial effects, making it a candidate for further pharmacological investigations .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its versatility in synthetic organic chemistry allows for its application in various formulations and chemical processes.

Summary of Applications

Application AreaDescriptionKey Findings
Organic SynthesisIntermediate for synthesizing complex organic moleculesFacilitates oxidation, reduction, and substitution reactions.
Biological ActivityAntimicrobial studies against bacterial strainsEffective against Gram-positive bacteria; moderate toxicity observed in aquatic tests .
Medicinal ChemistryInvestigated for therapeutic propertiesPotential anti-inflammatory and antimicrobial effects; requires further pharmacological study .
Industrial UseProduction of specialty chemicalsVersatile applications in formulations and chemical processes.

Mechanism of Action

The mechanism of action of benzoic acid, 4-methyl-, 2-acetyl-4-chlorophenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which may interact with enzymes or receptors in biological systems. The aromatic ring and substituents can also participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-methylphenyl ester
  • Benzoic acid, 4-acetyl-, methyl ester
  • Benzoic acid, 4-(acetyloxy)-, methyl ester

Uniqueness

2-Acetyl-4-chlorophenyl 4-methylbenzoate is unique due to the presence of both acetyl and chlorophenyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and potential for diverse applications.

Biological Activity

2-Acetyl-4-chlorophenyl 4-methylbenzoate is a synthetic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H14ClO3 and a molecular weight of 288.73 g/mol. Its structure features an acetyl group, a chlorophenyl moiety, and a methylbenzoate structure, categorizing it within the benzoate ester family. This unique combination of functional groups contributes to its distinct chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, making it a candidate for further pharmacological investigations. The compound's structural characteristics suggest potential interactions with biological targets, including specific enzymes or receptors involved in metabolic pathways.

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against several pathogens. Notably, it has shown effectiveness against:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
  • Fungi : Candida albicans

Table 1 summarizes the antimicrobial efficacy observed in various studies:

PathogenActivity ObservedReference
Staphylococcus aureusInhibition (MIC)
Escherichia coliModerate inhibition
Pseudomonas aeruginosaInhibition (MIC)
Candida albicansInhibition (MIC)

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to involve:

  • Enzyme Interaction : The ester group may undergo hydrolysis, releasing active components that interact with enzymes or receptors in biological systems.
  • Biochemical Pathways : The aromatic ring and substituents can participate in various biochemical pathways, influencing cellular functions.

Research suggests that the compound may bind to specific proteins involved in microbial resistance mechanisms, thereby enhancing its antimicrobial efficacy .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

  • Antimicrobial Evaluation : A study demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity against resistant strains of bacteria. The findings emphasized the need for novel compounds in combating multidrug-resistant organisms .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the chlorophenyl and acetyl groups significantly influenced antimicrobial potency. Compounds with additional halogen substitutions showed enhanced activity against certain bacterial strains .
  • In Silico Studies : Molecular docking studies indicated that this compound has a favorable binding affinity to key proteins involved in bacterial cell wall synthesis, suggesting potential as a lead compound for new antibiotic development .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas for future investigation include:

  • Pharmacological Studies : Detailed pharmacokinetic and pharmacodynamic studies to assess its therapeutic potential.
  • Mechanistic Studies : Elucidation of precise molecular mechanisms underlying its antimicrobial action.
  • Formulation Development : Exploration of its use in combination therapies to enhance efficacy against resistant pathogens.

Properties

IUPAC Name

(2-acetyl-4-chlorophenyl) 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c1-10-3-5-12(6-4-10)16(19)20-15-8-7-13(17)9-14(15)11(2)18/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLMYSSKWQRXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354839
Record name Benzoic acid, 4-methyl-, 2-acetyl-4-chlorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88952-03-8
Record name Benzoic acid, 4-methyl-, 2-acetyl-4-chlorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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